Cas no 1207625-91-9 ((S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE)
(S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE Chemical and Physical Properties
Names and Identifiers
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- EN300-6966478
- SCHEMBL1565308
- 1207625-91-9
- (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one
- (S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE
- 3-Morpholinone, 5-(hydroxymethyl)-4-methyl-, (5S)-
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- Inchi: 1S/C6H11NO3/c1-7-5(2-8)3-10-4-6(7)9/h5,8H,2-4H2,1H3/t5-/m0/s1
- InChI Key: VARQKLKKURHTHL-YFKPBYRVSA-N
- SMILES: O1CC(N(C)[C@@H](CO)C1)=O
Computed Properties
- Exact Mass: 145.07389321g/mol
- Monoisotopic Mass: 145.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Density: 1.174±0.06 g/cm3(Predicted)
- Boiling Point: 326.0±27.0 °C(Predicted)
- pka: 14.19±0.10(Predicted)
(S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027XJP-50mg |
(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one |
1207625-91-9 | 95% | 50mg |
$335.00 | 2023-12-26 | |
| 1PlusChem | 1P027XJP-100mg |
(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one |
1207625-91-9 | 95% | 100mg |
$485.00 | 2023-12-26 | |
| 1PlusChem | 1P027XJP-250mg |
(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one |
1207625-91-9 | 95% | 250mg |
$664.00 | 2023-12-26 | |
| 1PlusChem | 1P027XJP-500mg |
(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one |
1207625-91-9 | 95% | 500mg |
$1012.00 | 2023-12-26 | |
| 1PlusChem | 1P027XJP-1g |
(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one |
1207625-91-9 | 95% | 1g |
$1281.00 | 2023-12-26 | |
| 1PlusChem | 1P027XJP-2.5g |
(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one |
1207625-91-9 | 95% | 2.5g |
$2449.00 | 2023-12-26 | |
| 1PlusChem | 1P027XJP-5g |
(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one |
1207625-91-9 | 95% | 5g |
$3595.00 | 2023-12-26 | |
| 1PlusChem | 1P027XJP-10g |
(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one |
1207625-91-9 | 95% | 10g |
$5298.00 | 2023-12-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566880-1g |
(S)-5-(hydroxymethyl)-4-methylmorpholin-3-one |
1207625-91-9 | 98% | 1g |
¥9805.00 | 2024-08-09 | |
| Aaron | AR027XS1-50mg |
(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one |
1207625-91-9 | 95% | 50mg |
$340.00 | 2025-02-15 |
(S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE Suppliers
(S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on (S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE
Introduction to (S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE (CAS No. 1207625-91-9)
(S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE, with the CAS number 1207625-91-9, is a chiral compound that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and pharmaceutical sciences. This compound is characterized by its unique structural features, which include a morpholine ring with a hydroxymethyl and methyl substituent, making it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.
The chiral nature of (S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE is particularly noteworthy, as chirality plays a crucial role in the biological activity and pharmacological properties of many drugs. The ability to synthesize and isolate enantiomerically pure forms of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects. Recent advancements in asymmetric synthesis techniques have significantly improved the efficiency and yield of producing this compound, making it more accessible for research and development.
In the realm of medicinal chemistry, (S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE has shown promise as a building block for the synthesis of novel therapeutic agents. Its morpholine ring provides a versatile platform for functionalization, allowing chemists to introduce various substituents that can modulate the compound's biological activity. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties, making them attractive candidates for further investigation.
One of the key areas where (S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE has shown significant potential is in the development of inhibitors for specific enzymes involved in disease pathways. Enzyme inhibitors are a crucial class of drugs used to treat a wide range of conditions, from metabolic disorders to neurodegenerative diseases. The ability to design and synthesize inhibitors with high selectivity and potency is essential for effective therapy. Research has indicated that certain derivatives of (S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE can effectively inhibit key enzymes involved in these pathways, offering new avenues for drug discovery.
Beyond its applications in drug development, (S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE has also been explored for its use in materials science. The unique properties of this compound make it suitable for the synthesis of advanced materials with specific functionalities. For example, its hydroxymethyl group can be used to introduce hydrophilic or hydrophobic properties, depending on the desired application. This versatility has led to its use in the development of coatings, polymers, and other materials with enhanced performance characteristics.
The synthesis of (S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE typically involves multi-step processes that require precise control over reaction conditions to ensure high enantiomeric purity. Recent studies have focused on developing more efficient and environmentally friendly synthetic routes, such as using biocatalysts or metal-catalyzed reactions. These approaches not only improve the yield and purity of the final product but also reduce the environmental impact associated with traditional synthetic methods.
In conclusion, (S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE (CAS No. 1207625-91-9) is a versatile and promising compound with a wide range of applications in chemistry and pharmaceutical sciences. Its unique structural features and chiral nature make it an important intermediate in the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for its use, highlighting its significance in both academic and industrial settings.
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